Cas no 634-43-5 (N-(p-Tolyl)-1-naphthylamine)

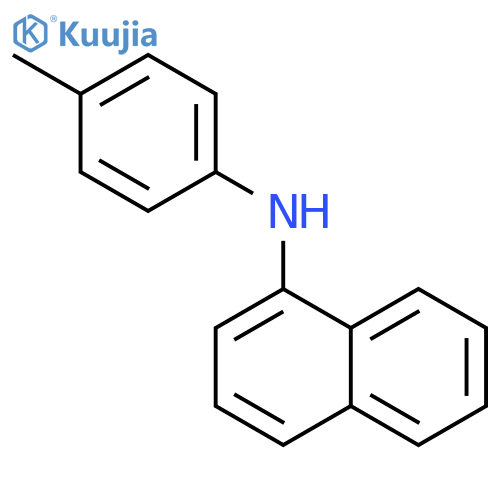

N-(p-Tolyl)-1-naphthylamine structure

商品名:N-(p-Tolyl)-1-naphthylamine

N-(p-Tolyl)-1-naphthylamine 化学的及び物理的性質

名前と識別子

-

- N-(p-Tolyl)-1-naphthylamine

- 1-Naphthalenamine,N-(4-methylphenyl)-

- N-(4-methylphenyl)naphthalen-1-amine

- 1-(p-Toluidino)naphthalene

- N-4-Tolyl-1-naphthylamine

- NSC 37610

- DTXSID70284552

- DB-054479

- BRD-K30935445-001-01-7

- NSC-37610

- SCHEMBL1009448

- AS-59805

- CS-W012925

- AB01334812-02

- 634-43-5

- N-(4-methylphenyl)-N-(1-naphthyl)amine

- T2201

- N-(p-Tolyl)naphthalen-1-amine

- 1-Naphthalenamine, N-(4-methylphenyl)-

- 1-Naphthylamine, N-p-tolyl-

- N-p-tolylnaphthalen-1-amine

- Oprea1_751250

- RWYRKFWBKGQTLU-UHFFFAOYSA-N

- STK289939

- AKOS000727611

- MFCD00035709

- p-Tolyl-a-Naphtylamin

- NCGC00342251-01

- N-p-Tolyl-1-naphthylamine

- AG-690/40719373

- SY054031

- NSC37610

- T72747

- Oprea1_211408

-

- MDL: MFCD00035709

- インチ: InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3

- InChIKey: RWYRKFWBKGQTLU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)NC2=CC=CC3=C2C=CC=C3

計算された属性

- せいみつぶんしりょう: 233.12000

- どういたいしつりょう: 233.12

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 12A^2

じっけんとくせい

- 色と性状: 黄紅色結晶粉末

- 密度みつど: 1.133±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 78°C(lit.)

- ふってん: 360°C/528mmHg(lit.)

- フラッシュポイント: 201.6±14.7 °C

- 屈折率: 1.5515 (estimate)

- ようかいど: Insuluble (1.7E-3 g/L) (25 ºC),

- PSA: 12.03000

- LogP: 4.96480

- ようかいせい: メタノールに可溶性である。

N-(p-Tolyl)-1-naphthylamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

N-(p-Tolyl)-1-naphthylamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

N-(p-Tolyl)-1-naphthylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2201-500mg |

N-(p-Tolyl)-1-naphthylamine |

634-43-5 | 96.0%(GC) | 500mg |

¥1990.0 | 2023-09-01 | |

| Chemenu | CM141459-1g |

N-(p-Tolyl)naphthalen-1-amine |

634-43-5 | 95% | 1g |

$514 | 2021-08-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121475-5g |

N-(p-Tolyl)-1-naphthylamine |

634-43-5 | 96% | 5g |

¥1866.90 | 2023-09-01 | |

| Ambeed | A727206-5g |

N-(p-Tolyl)naphthalen-1-amine |

634-43-5 | 95+% | 5g |

$172.0 | 2025-03-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121475-500mg |

N-(p-Tolyl)-1-naphthylamine |

634-43-5 | 96% | 500mg |

¥309.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121475-1g |

N-(p-Tolyl)-1-naphthylamine |

634-43-5 | 96% | 1g |

¥491.90 | 2023-09-01 | |

| abcr | AB251751-500mg |

1-(p-Toluidino)naphthalene, 96%; . |

634-43-5 | 96% | 500mg |

€579.00 | 2025-02-21 | |

| 1PlusChem | 1P003SVW-1g |

N-(p-Tolyl)naphthalen-1-amine |

634-43-5 | 95+% | 1g |

$33.00 | 2025-02-20 | |

| 1PlusChem | 1P003SVW-5g |

N-(p-Tolyl)naphthalen-1-amine |

634-43-5 | 95+% | 5g |

$117.00 | 2025-02-20 | |

| Aaron | AR003T48-5g |

N-(p-Tolyl)naphthalen-1-amine |

634-43-5 | 96% | 5g |

$269.00 | 2025-01-22 |

N-(p-Tolyl)-1-naphthylamine 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

634-43-5 (N-(p-Tolyl)-1-naphthylamine) 関連製品

- 644-16-6(N-(4-Methylphenyl)naphthalen-2-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:634-43-5)N-(p-Tolyl)-1-naphthylamine

清らかである:99%

はかる:500mg

価格 ($):328.0